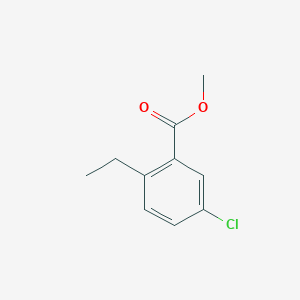

Methyl 5-chloro-2-ethylbenzoate

Description

Methyl 5-chloro-2-ethylbenzoate (CAS: 1403258-47-8) is an aromatic ester with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol. Structurally, it features a benzoate backbone substituted with a chlorine atom at the 5-position and an ethyl group at the 2-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. For instance, derivatives of methyl benzoate esters are often employed in the synthesis of bioactive molecules, such as PDE5 inhibitors and antihypertensive agents . The ethyl and chloro substituents influence its electronic and steric properties, making it a versatile building block in organic chemistry.

Propriétés

Formule moléculaire |

C10H11ClO2 |

|---|---|

Poids moléculaire |

198.64 g/mol |

Nom IUPAC |

methyl 5-chloro-2-ethylbenzoate |

InChI |

InChI=1S/C10H11ClO2/c1-3-7-4-5-8(11)6-9(7)10(12)13-2/h4-6H,3H2,1-2H3 |

Clé InChI |

DHVIMENUJZOYEM-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(C=C(C=C1)Cl)C(=O)OC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional differences between Methyl 5-chloro-2-ethylbenzoate and related benzoate esters are critical in determining their physicochemical properties and applications. Below is a detailed comparison based on substituents, molecular parameters, and research findings:

Table 1: Structural and Functional Comparison

Key Research Findings

Electronic Effects: The ethyl group in Methyl 5-chloro-2-ethylbenzoate increases electron-donating effects compared to hydroxyl or amino substituents, influencing its reactivity in nucleophilic substitution reactions . Chlorine at the 5-position directs electrophilic attacks to specific positions on the aromatic ring, a property shared with Methyl 5-chloro-2-hydroxybenzoate .

Crystal Packing and Solubility :

- Compounds with polar groups (e.g., –OH in Methyl 5-chloro-2-hydroxybenzoate) exhibit higher solubility in polar solvents but weaker crystal packing due to fewer intermolecular interactions .

- Bulky substituents, such as sulfonamido groups, promote layered crystal structures via weak C–H⋯O interactions, as observed in Methyl 5-chloro-2-[N-(3-ethoxycarbonylpropyl)-4-methylbenzenesulfonamido]benzoate .

Biological Activity: Amino-substituted analogs (e.g., Methyl 2-amino-5-chlorobenzoate) are pivotal in synthesizing quinazolinones, which exhibit anticancer and antiviral properties . Hydrazinyl derivatives (e.g., Methyl 5-chloro-2-hydrazinylbenzoate) serve as precursors for hydrazones, a class of compounds with demonstrated antimicrobial activity .

Synthetic Utility :

- Methyl 5-bromo-4-chloro-2-methoxybenzoate’s bromine atom enables participation in palladium-catalyzed cross-coupling reactions, a feature absent in chloro- or ethyl-substituted analogs .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.